molecular formula C14H9ClF3NOS B3038595 2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide CAS No. 868256-35-3

2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide

Cat. No.: B3038595
CAS No.: 868256-35-3
M. Wt: 331.7 g/mol
InChI Key: YEWORDTXPZHRKL-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide typically involves the reaction of 4-chlorothiophenol with 2,4,5-trifluoroaniline in the presence of an acylating agent. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to yield the desired product . Industrial production methods may involve similar synthetic routes but are optimized for larger scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide undergoes various chemical reactions, including:

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: It is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets. The compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their function. Additionally, the trifluorophenylacetamide moiety may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .

Comparison with Similar Compounds

Similar compounds to 2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide include:

    2-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)acetamide: This compound lacks one fluorine atom compared to the trifluorophenylacetamide moiety.

    2-[(4-bromophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)acetamide: This compound has a bromine atom instead of a chlorine atom in the phenyl ring.

    2-[(4-chlorophenyl)sulfanyl]-N-(2,4,5-trifluorophenyl)propionamide: This compound has a propionamide group instead of an acetamide group.

Properties

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2,4,5-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NOS/c15-8-1-3-9(4-2-8)21-7-14(20)19-13-6-11(17)10(16)5-12(13)18/h1-6H,7H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEWORDTXPZHRKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1SCC(=O)NC2=CC(=C(C=C2F)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901189503
Record name 2-[(4-Chlorophenyl)thio]-N-(2,4,5-trifluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

868256-35-3
Record name 2-[(4-Chlorophenyl)thio]-N-(2,4,5-trifluorophenyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=868256-35-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(4-Chlorophenyl)thio]-N-(2,4,5-trifluorophenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901189503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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